molecular formula C24H20ClN3O5 B12012444 3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767339-20-8

3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12012444
CAS No.: 767339-20-8
M. Wt: 465.9 g/mol
InChI Key: YVLNLALOHDKROK-MZJWZYIUSA-N
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Description

3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H20ClN3O5 and a molecular weight of 465.897 g/mol . This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, an aminoacetyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Aminoacetylation: The 2-chlorobenzoyl chloride is then reacted with glycine to form 2-(((2-chlorobenzoyl)amino)acetyl) chloride.

    Carbohydrazonoylation: The intermediate is further reacted with carbohydrazide to form 2-(((2-chlorobenzoyl)amino)acetyl)carbohydrazonoyl chloride.

    Final coupling: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid to form the desired compound.

Chemical Reactions Analysis

3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

3-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific chemical structure and properties. Similar compounds include:

These similar compounds are used in various research applications, but this compound stands out due to its unique combination of functional groups and potential biological activities.

Properties

CAS No.

767339-20-8

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

[3-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H20ClN3O5/c1-32-18-11-9-17(10-12-18)24(31)33-19-6-4-5-16(13-19)14-27-28-22(29)15-26-23(30)20-7-2-3-8-21(20)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

YVLNLALOHDKROK-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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